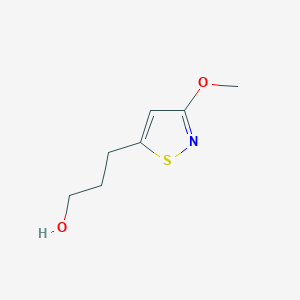![molecular formula C8H13N3OS B13224166 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13224166.png)
1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C8H13N3OS and a molecular weight of 199.28 g/mol . This compound is characterized by the presence of a pyrazole ring and a thiolane ring, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 1-methyl-1H-pyrazol-5-ylamine with a suitable thiolane derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature, usually around 80-100°C, to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-5-ylamine: This compound is a precursor in the synthesis of this compound and shares a similar pyrazole ring structure.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound has a similar pyrazole ring but differs in its substitution pattern and overall structure.
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid: This compound also contains a pyrazole ring but has different functional groups attached, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the pyrazole and thiolane rings, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C8H13N3OS |
|---|---|
Molekulargewicht |
199.28 g/mol |
IUPAC-Name |
1-(2-methylpyrazol-3-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C8H13N3OS/c1-11-8(4-5-9-11)10-13(12)6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
GUHVVOBUHQLIHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)N=S2(=O)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



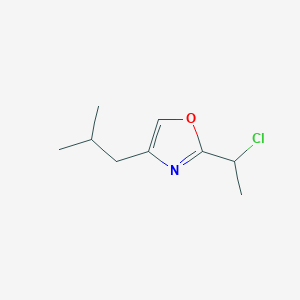

![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
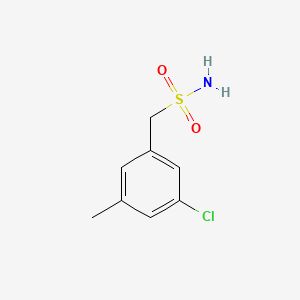
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13224118.png)
![4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B13224131.png)
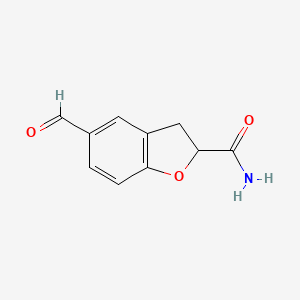
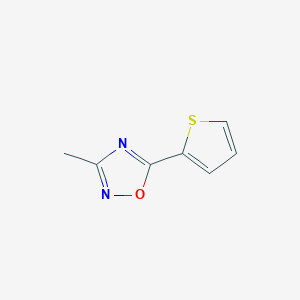
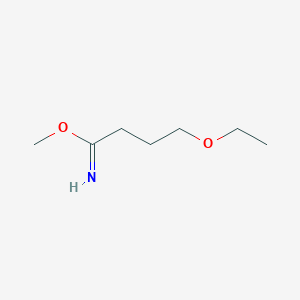
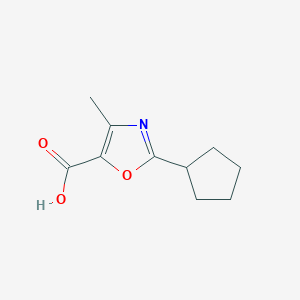
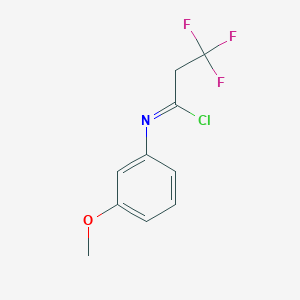
![Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13224159.png)
